2-(4-Chlorophenoxy)quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)quinolin-6-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a 4-chlorophenoxy group attached at the 2-position and a hydroxyl group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)quinolin-6-ol typically involves the condensation of 4-chlorophenol with a quinoline derivative. One common method involves the reaction of 4-chlorophenol with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)quinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells. Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyquinoline: Lacks the chlorine atom on the phenoxy group.
4-Chloroquinoline: Lacks the phenoxy group.
6-Hydroxyquinoline: Lacks the phenoxy and chlorine groups.
Uniqueness
2-(4-Chlorophenoxy)quinolin-6-ol is unique due to the presence of both the 4-chlorophenoxy group and the hydroxyl group on the quinoline core. This combination imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above. The presence of the chlorine atom enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C15H10ClNO2 |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)quinolin-6-ol |
InChI |
InChI=1S/C15H10ClNO2/c16-11-2-5-13(6-3-11)19-15-8-1-10-9-12(18)4-7-14(10)17-15/h1-9,18H |
InChI Key |
CXPUDNDYTXQVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(C=C2)C=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.